Glycine-15N,d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

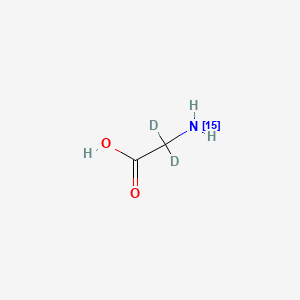

Propriétés

Formule moléculaire |

C2H5NO2 |

|---|---|

Poids moléculaire |

78.07 g/mol |

Nom IUPAC |

2-(15N)azanyl-2,2-dideuterioacetic acid |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2,3+1 |

Clé InChI |

DHMQDGOQFOQNFH-MYAGQKODSA-N |

SMILES isomérique |

[2H]C([2H])(C(=O)O)[15NH2] |

SMILES canonique |

C(C(=O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

Glycine-15N,d2: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine-15N,d2 is a stable isotope-labeled form of the amino acid glycine, where the nitrogen atom is replaced with its heavy isotope, ¹⁵N, and the two hydrogen atoms on the α-carbon are replaced with deuterium (d2). This isotopic labeling makes it a powerful tool in various research fields, particularly in metabolomics, proteomics, and drug development. Its key advantage lies in its ability to be distinguished from its naturally abundant, unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for precise tracing and quantification in complex biological systems. This guide provides an in-depth overview of the primary applications of this compound, complete with experimental protocols and data presentation.

Core Applications in Research

The utility of this compound in research can be categorized into three main areas:

-

Metabolic Tracer for Flux Analysis: Tracking the incorporation of the ¹⁵N and deuterium labels into various metabolic pathways to elucidate their dynamics.

-

Internal Standard for Quantitative Mass Spectrometry: Serving as a spike-in standard for the accurate quantification of endogenous glycine and related metabolites.

-

Probe for Biomolecular NMR Spectroscopy: Aiding in the structural and dynamic studies of proteins and other macromolecules.

This compound as a Metabolic Tracer

As a metabolic tracer, this compound is introduced into a biological system (cell culture, animal models, or human subjects) to trace the metabolic fate of glycine. Glycine is a crucial precursor for the synthesis of proteins, purines (and therefore DNA and RNA), and other nitrogen-containing metabolites.[1] Abnormalities in glycine metabolism have been linked to diseases such as cancer.[2]

Key Applications in Metabolic Tracing:

-

Mapping Metabolic Flux: Quantifying the rate at which glycine's nitrogen and carbon backbone are incorporated into downstream metabolites.[1]

-

Elucidating Biosynthetic Pathways: Identifying the contributions of glycine to the synthesis of purines, glutathione, and other key biomolecules.[2]

-

Evaluating Therapeutic Efficacy: Assessing how drugs targeting amino acid metabolism impact specific metabolic pathways.[1]

Experimental Workflow: Metabolic Tracing in Cell Culture

Caption: Experimental workflow for in vitro metabolic tracing with labeled glycine.

Detailed Experimental Protocol: Tracing Glycine Metabolism in A549 Cancer Cells

-

Cell Culture: A549 human lung carcinoma cells are cultured in standard DMEM with 10% fetal bovine serum until they reach approximately 80% confluency.

-

Media Preparation: Prepare DMEM supplemented with 10% dialyzed fetal bovine serum. Just before the experiment, add this compound to the desired final concentration.

-

Tracer Introduction: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the this compound-containing medium.

-

Incubation: Incubate the cells for a specified time course (e.g., 0, 4, 8, 12, 24 hours) to allow for the uptake and metabolism of the labeled glycine.

-

Metabolism Quenching: At each time point, rapidly aspirate the medium and wash the cells with ice-cold PBS. Immediately add 1 mL of pre-chilled 80% methanol to quench all metabolic activity.

-

Metabolite Extraction: Scrape the cells in the methanol solution and transfer to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet cell debris. The supernatant contains the extracted metabolites.

-

LC-MS/MS Analysis: Analyze the metabolite extract using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). Monitor for the mass shift in known downstream metabolites of glycine. The ¹⁵N label will result in a +1 Da shift for each incorporated nitrogen atom.

-

Data Analysis: Determine the isotopic enrichment in metabolites over time to calculate the rate of incorporation (flux) of glycine into these pathways.

Glycine's Central Role in Metabolism

Caption: Metabolic fate of Glycine-¹⁵N,d2 in major biosynthetic pathways.

This compound as an Internal Standard in Mass Spectrometry

In quantitative mass spectrometry, this compound is used as an internal standard (IS) for the precise measurement of endogenous glycine levels in biological samples like plasma, urine, and cerebrospinal fluid (CSF). The IS is chemically identical to the analyte (glycine) but has a different mass due to the isotopic labels.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

-

A known amount of this compound (the IS) is added to the biological sample.

-

The sample is processed (e.g., protein precipitation, derivatization). Any loss of analyte during sample preparation will be mirrored by a proportional loss of the IS.

-

The sample is analyzed by LC-MS/MS. The instrument measures the signal intensity of both the endogenous glycine (analyte) and the this compound (IS).

-

The concentration of the endogenous glycine is calculated from the ratio of the analyte signal to the IS signal, relative to a calibration curve.

Experimental Workflow for Glycine Quantification

Caption: Workflow for quantitative analysis of glycine using an internal standard.

Detailed Experimental Protocol: Quantification of Glycine in Human Plasma

-

Sample Preparation: To 500 µL of human plasma, add a known concentration of this compound as the internal standard.

-

Protein Precipitation: Add methanol to the plasma sample to precipitate proteins. Vortex and then centrifuge to pellet the proteins.

-

Purification (Optional): The supernatant can be further purified using an ion-exchange resin, such as Dowex 50W-X8, to isolate the amino acids.

-

Derivatization: To improve chromatographic separation and ionization efficiency, the amino acids are derivatized. A common two-step procedure involves:

-

Esterification with butanol-acetyl chloride at 100°C.

-

Trifluoroacetylation with trifluoroacetic anhydride at 60°C.

-

-

LC-MS/MS Analysis: The derivatized sample is injected into an LC-MS/MS system. The separation is typically performed on a C18 column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-product ion transitions for both endogenous glycine and the this compound internal standard.

-

Quantification: A calibration curve is generated using known concentrations of unlabeled glycine with a fixed concentration of the internal standard. The concentration of glycine in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data and MS Parameters

| Parameter | Typical Value/Range | Reference |

| Calibration Curve Range | 100–10,000 ng/mL | |

| Lower Limit of Quantitation (LLOQ) | 100 nM | |

| Ionization Mode | Positive Electrospray Ionization (ESI) | |

| Mass Spectrometer | Triple Quadrupole |

This compound in Biomolecular NMR Spectroscopy

In protein NMR, uniform or selective isotopic labeling is essential for structure determination, dynamics studies, and ligand binding analysis, especially for proteins larger than ~15 kDa. While uniform ¹⁵N labeling (using ¹⁵NH₄Cl as the sole nitrogen source) is common, selective labeling with specific ¹⁵N-labeled amino acids, like Glycine-¹⁵N, can help in the assignment of resonances in complex spectra. The addition of deuterium (d2) on the alpha-carbon can be beneficial in reducing relaxation rates, leading to sharper NMR signals.

Applications in Protein NMR:

-

Resonance Assignment: The unique chemical shifts of the ¹⁵N-labeled glycine backbone amide can help to unambiguously identify glycine residues in a protein's spectrum.

-

Structural Studies: The assigned glycine resonances can provide structural constraints for determining the three-dimensional structure of the protein.

-

Dynamics Studies: Changes in the chemical environment of specific glycine residues upon ligand binding or conformational changes can be monitored.

Experimental Protocol: Selective ¹⁵N-Labeling of a Protein in E. coli

-

Culture Medium: Prepare a minimal medium (e.g., M9 medium) for bacterial growth. This medium should contain all necessary salts and a carbon source (e.g., glucose), but initially lacks a nitrogen source.

-

Pre-culture: Grow a starter culture of the E. coli strain containing the expression plasmid for the protein of interest in a rich medium (e.g., LB).

-

Main Culture: Inoculate the minimal medium with the pre-culture. Add a mixture of unlabeled amino acids, but omit glycine. Instead, add ¹⁵N,d2-Glycine.

-

Induction: When the cell culture reaches the desired optical density (OD₆₀₀), induce protein expression with an appropriate inducer (e.g., IPTG).

-

Harvesting and Purification: After the expression period, harvest the cells by centrifugation. Lyse the cells and purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

NMR Spectroscopy: Prepare the purified, labeled protein in a suitable NMR buffer. Acquire NMR spectra, such as a ¹H-¹⁵N HSQC experiment, to observe the signals from the labeled glycine residues.

Conclusion

This compound is a versatile and indispensable tool for researchers in the life sciences. Its applications as a metabolic tracer, an internal standard for quantitative mass spectrometry, and a probe in NMR spectroscopy provide deep insights into biological processes at the molecular level. The detailed protocols and workflows presented in this guide offer a framework for leveraging the power of this stable isotope-labeled compound in advanced research and drug development.

References

Glycine-15N,d2 chemical properties and structure

An In-depth Technical Guide to Glycine-15N,d2: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound, a stable isotope-labeled version of the non-essential amino acid, glycine. This isotopologue is a valuable tool in a wide range of research applications, particularly in metabolic studies, proteomics, and as an internal standard in mass spectrometry-based quantification.

Chemical Properties and Structure

This compound is a derivative of glycine where the nitrogen atom is replaced with its stable isotope, ¹⁵N, and the two hydrogen atoms on the α-carbon are replaced with deuterium (²H or D). This labeling provides a distinct mass shift, allowing it to be differentiated from its unlabeled counterpart in various analytical techniques.

Structure:

-

IUPAC Name: 2-Aminoacetic acid-¹⁵N,2,2-d₂

-

Molecular Formula: C₂H₃D₂¹⁵NO₂[1]

-

SMILES: O=C(O)C([2H])([2H])[15NH2]

Physicochemical Properties

The physicochemical properties of this compound are largely comparable to those of unlabeled glycine.

| Property | Value | Source |

| Molecular Weight | 78.07 g/mol | [1] |

| Accurate Mass | 78.042 Da | |

| Appearance | White solid | [2] |

| Melting Point | Decomposes at ~240 °C | [3] |

| Solubility in Water | 24.99 g/100 mL at 25 °C | |

| pKa (Carboxyl) | ~2.34 | |

| pKa (Amino) | ~9.6 | |

| Storage | 2-8°C or Room Temperature |

Experimental Protocols

Synthesis of ¹⁵N-Labeled Glycine

A common method for the synthesis of ¹⁵N-labeled glycine involves the amination of a haloacid with ¹⁵N-labeled ammonia.

Materials:

-

Chloroacetic acid

-

¹⁵N-labeled aqueous ammonia (e.g., 25% m/v)

-

Deionized water

-

Methanol (for purification)

Procedure:

-

Reaction Setup: Dissolve 25 g of chloroacetic acid in 25 mL of deionized water.

-

Amination: Slowly add the chloroacetic acid solution to a flask containing a stirred, excess of ¹⁵N-labeled aqueous ammonia. The reaction is exothermic and should be controlled.

-

Reaction Completion: Allow the reaction to proceed to completion. The exact time and temperature may vary and should be optimized.

-

Purification:

-

The resulting solution contains ¹⁵N-glycine, ammonium chloride, and excess ammonia.

-

The excess ammonia can be recovered through distillation.

-

The glycine can be purified from the salt by recrystallization, often using methanol.

-

Analysis by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for the analysis of glycine. This typically requires derivatization to increase volatility.

Derivatization Protocol (Esterification and Trifluoroacetylation):

-

Purification: Purify the amino acid sample using a Dowex 50W-W8 exchange resin. Elute with 4M NH₄OH.

-

Esterification: Add a solution of butanol-acetyl chloride (4:1 v/v) to the dried sample. Heat at 100 °C for 1 hour.

-

Trifluoroacetylation: After cooling, add 100 µL of trifluoroacetic anhydride and heat at 60 °C for 20 minutes.

-

Analysis: The derivatized sample is then ready for GC-MS analysis.

GC-MS Parameters:

-

Column: Rtx-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness)

-

Temperature Program:

-

Initial: 50 °C for 1 min

-

Ramp 1: 6 °C/min to 100 °C

-

Ramp 2: 4 °C/min to 200 °C

-

Ramp 3: 20 °C/min to 310 °C (hold for 5 min)

-

-

Injector Temperature: 200 °C

-

Transfer Line Temperature: 250 °C

-

Ion Source Temperature: 250 °C

-

Ionization Energy: 70 eV

Analysis by NMR Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the structure of labeled glycine.

Solid-State ¹⁵N CP/MAS NMR Parameters:

-

Spectrometer: Bruker Avance 300

-

Technique: Cross-polarization/magic-angle-spinning (CP/MAS)

-

Rotor: 4-mm zirconia rotor

-

Spin Rate: 5 kHz

Applications in Research

This compound serves as a crucial tool in various research domains:

-

Metabolic Research: It is used as a tracer to study amino acid metabolism and protein turnover in vivo.

-

Proteomics: In Stable Isotope Labeling with Amino acids in Cell culture (SILAC), labeled glycine can be incorporated into proteins for quantitative analysis.

-

Clinical Mass Spectrometry: It is frequently used as an internal standard for the accurate quantification of glycine in biological samples.

-

Biomolecular NMR: The isotopic labels aid in structural and dynamic studies of proteins and peptides.

The use of stable isotopes like ¹⁵N and ²H in this compound offers a safe and reliable alternative to radioactive isotopes for tracing biological processes.

References

In-Depth Technical Guide: Synthesis and Purity of Glycine-15N,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity analysis of doubly labeled Glycine-15N,d2. This isotopically labeled amino acid is a valuable tool in various research applications, including metabolic studies, proteomics, and as an internal standard in mass spectrometry-based quantification. This document outlines a detailed synthetic protocol, methods for purity assessment, and presents quantitative data in a structured format.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of Glycine-15N from a commercially available 15N-labeled nitrogen source. The second stage is the deuteration of the α-carbon of the synthesized Glycine-15N.

Stage 1: Synthesis of Glycine-15N

A common and effective method for the synthesis of 15N-labeled glycine is the amination of a haloacetic acid with 15N-labeled ammonia.[1]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of chloroacetic acid in water is prepared.

-

Amination: A stoichiometric excess of aqueous 15N-labeled ammonia (15NH3) is slowly added to the chloroacetic acid solution under constant agitation. The reaction is typically carried out at room temperature for 24 hours.[2]

-

Concentration: The reaction mixture is then concentrated under reduced pressure to remove excess water and ammonia.

-

Purification: The resulting crude Glycine-15N is purified by crystallization. Methanol is added to the concentrated solution to precipitate the Glycine-15N, leaving the more soluble ammonium chloride impurity in the solution.[3] This recrystallization step can be repeated to enhance purity.

-

Drying: The purified Glycine-15N crystals are collected by filtration and dried under vacuum.

Stage 2: Deuteration of Glycine-15N

The deuteration of the α-carbon of Glycine-15N can be achieved through a catalyzed hydrogen-deuterium exchange reaction in heavy water (D2O).[4]

Experimental Protocol:

-

Reaction Mixture: The synthesized Glycine-15N is dissolved in high-purity deuterium oxide (D2O). A platinum-on-carbon (Pt/C) catalyst is added to the solution.

-

Heating: The reaction mixture is heated in a sealed, high-pressure reactor to a temperature of approximately 200°C for 24 hours with continuous stirring.

-

Catalyst Removal: After cooling to room temperature, the Pt/C catalyst is removed by filtration through celite.

-

Purification: The filtrate is evaporated to dryness under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a mixture of D2O and ethanol to remove any remaining impurities.

-

Drying: The final product, this compound, is dried under vacuum to remove any residual solvent.

Purity Analysis

The purity of the synthesized this compound is assessed for both its chemical purity and its isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isotopic Enrichment Analysis

Mass Spectrometry (MS):

Mass spectrometry is a fundamental technique for determining the isotopic enrichment of labeled compounds. For this compound, high-resolution mass spectrometry can distinguish between the unlabeled, single-labeled, and double-labeled species. The relative abundances of the ions corresponding to these species are used to calculate the percentage of isotopic enrichment for both 15N and deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy can be used to determine the degree of deuteration at the α-carbon. The disappearance or significant reduction of the signal corresponding to the α-protons indicates successful deuteration. ¹⁵N NMR spectroscopy provides direct evidence of the incorporation of the 15N isotope and can be used to quantify its enrichment.

Chemical Purity Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard method for assessing the chemical purity of the final product. The sample is analyzed on a suitable column, and the chromatogram is examined for the presence of any impurities. The purity is typically reported as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are used to confirm the chemical structure of the synthesized glycine and to detect any organic impurities. The absence of unexpected signals in the spectra is an indicator of high chemical purity.

Quantitative Data

The following tables summarize the typical quantitative data for the purity of synthesized this compound.

Table 1: Isotopic Enrichment of this compound

| Isotope | Method | Typical Enrichment (%) |

| ¹⁵N | Mass Spectrometry | ≥ 98 |

| ²H (d) | ¹H NMR / Mass Spectrometry | ≥ 98 |

Table 2: Chemical Purity of this compound

| Parameter | Method | Specification |

| Chemical Purity | HPLC | ≥ 98% |

| Organic Impurities | ¹H NMR | No significant impurities detected |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Residual Solvents | GC-HS | Conforms to ICH guidelines |

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the purity analysis.

Caption: Synthetic workflow for this compound.

Caption: Purity analysis workflow for this compound.

References

The Precision Tracers: A Technical Guide to Glycine-15N,d2 vs. Unlabeled Glycine in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, the ability to trace and quantify molecular pathways with high precision is paramount. Glycine, the simplest amino acid, plays a central role in a myriad of physiological processes, including protein synthesis, one-carbon metabolism, and neurotransmission. Distinguishing endogenous molecules from experimentally introduced ones is a fundamental challenge. This technical guide provides an in-depth exploration of the use of the stable isotope-labeled analog, Glycine-15N,d2, in comparison to its unlabeled counterpart in various experimental settings. The strategic incorporation of both a heavy nitrogen isotope (¹⁵N) and deuterium (d2) offers a powerful tool for researchers, providing enhanced specificity and analytical sensitivity.

Core Principles: The Advantage of Isotopic Labeling

Unlabeled glycine, while essential for biological systems, presents a significant challenge in tracer studies due to its natural abundance. When introduced into a biological system, it becomes indistinguishable from the endogenous pool, making precise quantification of metabolic fluxes and pathway contributions difficult.

This compound overcomes this limitation by introducing a distinct mass shift. The naturally most abundant isotope of nitrogen is ¹⁴N, and for hydrogen, it is ¹H. By replacing these with the heavier, stable isotopes ¹⁵N and deuterium (²H or d), the molecular weight of glycine is increased by three Daltons (one for ¹⁵N and two for the two deuterium atoms on the α-carbon). This mass difference is readily detectable by mass spectrometry, allowing for the precise differentiation and quantification of the labeled glycine and its metabolic products from the unlabeled pool.

Applications in Mass Spectrometry

The primary advantage of using this compound in mass spectrometry-based experiments is the significant reduction in background interference. Unlabeled glycine can be a common contaminant in laboratory settings, originating from various sources including dust and keratin.[1] This contamination can interfere with the analysis of low-abundance samples. By using a labeled internal standard like this compound, researchers can confidently distinguish the signal of the tracer from any background noise.

In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique.[2] While SILAC traditionally uses amino acids labeled with ¹³C or ¹⁵N, the use of this compound can offer an additional layer of specificity, particularly in complex experimental designs involving multiple labeling strategies.

Experimental Workflow: Isotope Dilution Mass Spectrometry

A common application for this compound is in isotope dilution mass spectrometry for the accurate quantification of glycine in biological fluids.

Metabolic Tracing: Unraveling Complex Pathways

Glycine is a key player in one-carbon metabolism, serving as a precursor for the synthesis of serine, purines, and glutathione.[3][4][5] Tracing the fate of the ¹⁵N and deuterium labels from this compound provides invaluable insights into these pathways.

Glycine-Serine Interconversion

The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine. By using this compound as a tracer, researchers can monitor the incorporation of the ¹⁵N label into serine, quantifying the flux through this pathway. The deuterium atoms on the α-carbon of glycine are transferred to the methylene group of 5,10-methylenetetrahydrofolate, a key one-carbon donor.

Glutathione Synthesis

Glutathione, a critical antioxidant, is a tripeptide composed of glutamate, cysteine, and glycine. Dietary glycine can be a rate-limiting factor for glutathione synthesis. Studies using labeled glycine have demonstrated its incorporation into the glutathione molecule, allowing for the quantification of glutathione synthesis rates in various physiological and pathological states.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing stable isotope-labeled glycine to investigate metabolic fluxes.

| Metabolic Flux | Tracer Used | Measured Flux (μmol/kg/h) | Reference |

| Total Glycine Flux | [1,2-¹³C₂]glycine | 463 ± 55 | |

| Glycine to Serine Flux (via SHMT) | [1,2-¹³C₂]glycine | 193 ± 28 | |

| Glycine Decarboxylation (via GCS) | [1,2-¹³C₂]glycine | 190 ± 41 | |

| Glycine Decarboxylation | [1-¹³C]glycine | 96 ± 8 | |

| CO₂ formation from glycine 2-carbon | [1,2-¹³C]glycine vs. [1-¹³C]glycine | 51 ± 40 |

GCS: Glycine Cleavage System; SHMT: Serine Hydroxymethyltransferase

| Study Focus | Tracer | Key Finding | Reference |

| Whole-body protein turnover | [¹⁵N]glycine | Primed, constant infusion allows for reliable estimates of protein kinetics. | |

| Serine biosynthesis in fetal hepatocytes | [1-¹³C₁]glycine or [2-¹³C₁]glycine | ~30% of serine production comes from glycine. | |

| Glutathione Synthesis | N-acetylcysteine (NAC) and glycine | Red blood cell total glutathione rose from 1.26 mmol/L to 2.23 mmol/L. |

Applications in NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, the use of ¹⁵N-labeled glycine is crucial for protein structure and dynamics studies. The ¹⁵N nucleus has a spin of 1/2, which provides sharper NMR signals compared to the quadrupolar ¹⁴N nucleus. This leads to better resolution and simplifies spectral analysis.

While deuteration is often employed in NMR to simplify spectra of large proteins by reducing the number of proton signals, the specific use of this compound allows for site-specific investigations. By selectively incorporating this compound into a protein, researchers can focus on the local environment and dynamics around that specific glycine residue. This is particularly useful for studying protein-ligand interactions or conformational changes.

A method has been described for the stereospecific assignment of the α-protons of glycine residues in proteins, which involves the stereospecific deuteration and ¹⁵N labeling of glycine.

Experimental Protocols

Protocol 1: Quantification of Whole-Body Glycine Flux

This protocol is adapted from studies quantifying glycine turnover and decarboxylation rates in humans.

1. Tracer Infusion:

-

A primed, constant infusion of labeled glycine (e.g., [1,2-¹³C₂]glycine) is administered intravenously.

-

The priming dose is calculated to rapidly achieve isotopic steady-state in the plasma.

-

The continuous infusion maintains this steady-state over the experimental period.

2. Sample Collection:

-

Blood samples are collected at regular intervals to measure plasma isotopic enrichment of glycine and its metabolites (e.g., serine).

-

Breath samples are collected to measure the enrichment of ¹³CO₂ to determine the rate of glycine decarboxylation.

3. Sample Analysis:

-

Plasma samples are deproteinized, and amino acids are derivatized for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

The isotopic enrichment of the analytes is determined by monitoring the specific mass-to-charge ratios of the labeled and unlabeled species.

-

Breath ¹³CO₂ enrichment is measured using Isotope Ratio Mass Spectrometry (IRMS).

4. Kinetic Analysis:

-

Whole-body glycine flux is calculated from the plasma enrichment of the infused tracer at isotopic steady-state.

-

The flux of glycine to its metabolic products is calculated based on the enrichment of those products.

Protocol 2: Tracing Nitrogen Metabolites in Cell Culture

This protocol is based on a method for tracing glycine-derived nitrogen metabolites in cancer cells.

1. Cell Culture and Labeling:

-

Cells (e.g., A549 cancer cells) are cultured in a medium containing [¹⁵N]glycine.

-

The cells are incubated for a sufficient period to allow for the incorporation of the label into various metabolites.

2. Metabolite Extraction:

-

The cells are harvested, and metabolites are extracted using a suitable solvent system (e.g., methanol/water).

3. Mass Spectrometry Analysis:

-

The cell extracts are analyzed by high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (HRMS²).

-

The analysis focuses on detecting (M+1)/M paired peaks, where the 1 Da mass difference indicates the incorporation of a single ¹⁵N atom from glycine.

4. Data Analysis:

-

The mass spectra are analyzed to identify metabolites that show the characteristic isotopic labeling pattern.

-

Tandem mass spectrometry is used to confirm the identity of the labeled metabolites.

Conclusion

The use of this compound offers a significant advantage over unlabeled glycine in a wide range of experimental applications. Its distinct mass signature enables precise and sensitive quantification, reduces background interference, and allows for detailed tracing of metabolic pathways. For researchers in basic science and drug development, the strategic use of this stable isotope-labeled amino acid is an indispensable tool for gaining deeper insights into the complex roles of glycine in health and disease. The ability to clearly distinguish tracer from the endogenous pool provides a level of analytical rigor that is essential for producing robust and reproducible data.

References

- 1. massspec.unm.edu [massspec.unm.edu]

- 2. benchchem.com [benchchem.com]

- 3. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotopic Enrichment Levels of Glycine-15N,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment levels of Glycine-15N,d2, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details commercially available enrichment levels, outlines the primary analytical methods for their determination, and presents relevant experimental workflows and metabolic pathways where this compound serves as a tracer.

Quantitative Data on Isotopic Enrichment

The isotopic enrichment of this compound and related isotopologues is a critical parameter for ensuring the accuracy and sensitivity of experimental results. Commercially available labeled glycine exhibits high levels of isotopic purity. The following tables summarize the typical enrichment levels for different isotopically labeled glycine products.

Table 1: Isotopic Enrichment of this compound

| Isotope | Chemical Formula | CAS Number (Unlabeled) | Manufacturer | Typical Enrichment Level |

| 15N, d2 | C₂H₃D₂(¹⁵N)O₂ | 56-40-6 | Santa Cruz Biotechnology | Not specified, sold as this compound |

Table 2: Isotopic Enrichment of Related Glycine Isotopologues

| Product Description | Manufacturer | 15N Enrichment | 13C Enrichment | Deuterium (d) Enrichment | Chemical Purity |

| Glycine (¹⁵N) | Cambridge Isotope Laboratories | 98% | Not Applicable | Not Applicable | 98%[1] |

| Glycine (¹³C₂, 2,2-D₂, ¹⁵N) | Cambridge Isotope Laboratories | 97-99% | 97-99% (for ¹³C₂) | 97-99% (for 2,2-D₂) | 98%[2] |

| Glycine (2,2-D₂, ¹⁵N) | Cambridge Isotope Laboratories | 98% | Not Applicable | 98% (for 2,2-D₂) | Not specified[3] |

Experimental Protocols for Determining Isotopic Enrichment

The accurate determination of isotopic enrichment is paramount for quantitative studies. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for 15N-Glycine Enrichment

This method is widely used for the analysis of amino acid isotopic enrichment in biological samples.

1. Sample Preparation and Derivatization:

-

Purification: Amino acids from biological fluids (e.g., plasma) are often purified using ion-exchange chromatography (e.g., Dowex 50W-W8 resin)[4].

-

Derivatization: To increase volatility for GC analysis, a two-step derivatization is common:

-

Esterification: Reaction with butanol-acetyl chloride[4].

-

Acylation: Subsequent reaction with trifluoroacetic anhydride (TFAA).

-

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a quadrupole mass spectrometer is typically used.

-

Column: A capillary column suitable for amino acid derivative separation (e.g., Rtx-5MS) is employed.

-

Analysis Mode: Selected Ion Monitoring (SIM) is used to monitor the molecular ions of the unlabeled glycine and the 15N-labeled internal standard. For instance, m/z 154 for glycine and m/z 155 for 15N-glycine can be monitored.

-

Quantification: The isotopic enrichment is determined by calculating the ratio of the peak areas of the labeled and unlabeled species after correcting for the natural abundance of isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Amino Acid Isotope Enrichment

LC-MS offers an alternative to GC-MS, particularly for less volatile compounds or when multiple amino acid tracers are used simultaneously.

1. Sample Preparation and Derivatization:

-

Derivatization: Pre-column derivatization with o-phthaldialdehyde (OPA) is a common method for amino acids.

2. LC-MS Analysis:

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., an ion trap or triple quadrupole) is used.

-

Ionization: Electrospray ionization (ESI), often in negative mode for OPA derivatives, provides good sensitivity.

-

Mass Analysis: "Zoom-scan" mode or selected ion monitoring can be used to measure the isotopic distribution of the analyte.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for High Precision 15N Analysis

For highly precise measurements of nitrogen isotope ratios, GC-C-IRMS is the gold standard.

1. Sample Preparation and Derivatization:

-

Amino acids are derivatized to N-acetyl methyl esters to make them suitable for gas chromatography.

2. GC-C-IRMS Analysis:

-

Separation: The derivatized amino acids are separated on a GC column.

-

Combustion: The column effluent is passed through a combustion reactor (e.g., a NiO tube with CuO and NiO wires at 1000 °C) to convert the sample to N₂ gas.

-

Analysis: The resulting N₂ gas is introduced into an isotope ratio mass spectrometer for high-precision measurement of the 15N/14N ratio.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a metabolic pathway involving glycine.

Caption: Workflow for Determining Isotopic Enrichment by GC-MS.

Caption: Metabolic Fates of Glycine as a Tracer.

Caption: Logical Flow of a Tracer Experiment Using this compound.

References

A Technical Guide to Glycine-15N,d2 for Researchers and Drug Development Professionals

Introduction: Glycine-15N,d2 is a stable isotope-labeled form of the amino acid glycine, where the nitrogen atom is replaced with its heavy isotope ¹⁵N, and the two hydrogen atoms on the α-carbon are replaced with deuterium (d2). This isotopic labeling makes it a powerful tool in various research and development applications, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary utility lies in its role as an internal standard for the accurate quantification of natural glycine in complex biological matrices and as a tracer for metabolic flux analysis. This guide provides an in-depth overview of the commercial availability, technical specifications, and key applications of this compound, complete with experimental protocol outlines and pathway visualizations.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound for research purposes. The table below summarizes the technical data from several prominent suppliers to facilitate a comparative assessment.

| Supplier | Product Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Form |

| Santa Cruz Biotechnology | sc-211123 | C₂H₃D₂¹⁵NO₂ | 78.07 | Not specified | Solid |

| MedChemExpress | HY-Y0966S6 | C₂H₃D₂¹⁵NO₂ | 78.07 | Not specified | Solid |

| Cambridge Isotope Laboratories, Inc. | DNLM-6862 | ¹⁵NH₂CD₂COOH | 78.07 | ¹⁵N, 98%; D, 98% | Solid |

| LGC Standards | TRC-G615996 | C₂D₂H₃¹⁵NO₂ | 78.072 | Not specified | Neat |

| Pharmaffiliates | PA STI 045790 | C₂H₃D₂¹⁵NO₂ | 78.07 | Not specified | White Solid |

Core Applications in Research and Drug Development

This compound is a versatile tool with two primary applications in the scientific community:

-

Internal Standard for Mass Spectrometry: In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accurate and precise measurement of an analyte in a complex mixture. The ideal internal standard has physicochemical properties nearly identical to the analyte but is mass-distinguishable. This compound serves as an excellent internal standard for glycine because it co-elutes with natural glycine during chromatography and exhibits similar ionization efficiency, but its increased mass allows it to be distinguished by the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response.

-

Tracer in Metabolic Research: As a stable isotope-labeled compound, this compound can be introduced into biological systems (in vitro or in vivo) to trace the metabolic fate of glycine. By tracking the incorporation of the ¹⁵N and deuterium labels into downstream metabolites, researchers can elucidate metabolic pathways, measure metabolic flux, and understand how these processes are altered in disease states or in response to drug treatment. These studies are often carried out using MS or NMR spectroscopy.

Experimental Protocols

Quantitative Analysis of Glycine in Biological Fluids using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of glycine in biological samples such as plasma or cerebrospinal fluid.

a. Sample Preparation:

-

Protein Precipitation: To a 50 µL aliquot of the biological sample (e.g., plasma), add 5 µL of 30% sulfosalicylic acid to precipitate proteins.[1]

-

Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the precipitated proteins.[2]

-

Supernatant Collection: Carefully collect the clear supernatant.

-

Internal Standard Spiking: To a 27.5 µL aliquot of the supernatant, add a known concentration of the this compound internal standard working solution.[1]

-

Dilution: Dilute the mixture with an appropriate mobile phase (e.g., 225 µL of mobile phase B) prior to injection.[1]

b. LC-MS/MS Analysis:

-

Chromatography: Employ a suitable liquid chromatography method to separate glycine from other components in the sample. A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column is typically used.

-

Mass Spectrometry: Use a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transition for both natural glycine and the this compound internal standard.

-

The mass difference allows for their simultaneous detection and quantification.

-

-

Quantification: The concentration of glycine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of glycine and a fixed concentration of the internal standard.

Metabolic Flux Analysis using this compound

This protocol outlines a general approach for tracing the metabolic fate of glycine in cell culture.

a. Cell Culture and Labeling:

-

Cell Seeding: Plate cells at a suitable density and allow them to adhere and grow under standard culture conditions.

-

Labeling Medium: Prepare a culture medium containing this compound at a known concentration. The standard glycine in the medium can be fully or partially replaced with the labeled version.

-

Incubation: Remove the regular medium and replace it with the labeling medium. Incubate the cells for a desired period to allow for the uptake and metabolism of the labeled glycine.

b. Metabolite Extraction:

-

Quenching Metabolism: Rapidly quench metabolic activity by, for example, aspirating the medium and washing the cells with ice-cold saline.

-

Extraction: Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.

-

Sample Preparation: Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites. The extract can then be dried and reconstituted in a suitable solvent for analysis.

c. Analysis by MS or NMR:

-

Mass Spectrometry: Analyze the metabolite extract by high-resolution MS or LC-MS/MS to identify and quantify metabolites that have incorporated the ¹⁵N and/or deuterium labels from this compound. The mass shift in the downstream metabolites indicates the incorporation of the stable isotopes.

-

NMR Spectroscopy: For more detailed structural information and pathway analysis, 1D and 2D NMR spectroscopy can be employed to analyze the extracts. ¹⁵N NMR can directly detect the incorporation of the label into various metabolites.

Visualization of Relevant Pathways

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of glycine in a biological sample using this compound as an internal standard.

Glutathione Synthesis Pathway

Glycine is a crucial component in the synthesis of the antioxidant glutathione (GSH). Tracing the incorporation of ¹⁵N from this compound into GSH can provide insights into the activity of this vital pathway.

NMDA Receptor Signaling

Glycine is a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal communication. While not a metabolic pathway in the traditional sense, understanding the interaction of glycine with the NMDA receptor is vital in neuroscience.

References

The Cornerstone of Quantitative Proteomics: A Technical Guide to Stable Isotope Labeling

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, the ability to accurately quantify dynamic changes in protein abundance is paramount. Stable isotope labeling has emerged as a robust and versatile strategy, providing a powerful lens through which to observe the subtle yet significant shifts in the proteome. This technical guide delves into the fundamental principles of stable isotope labeling and offers an in-depth exploration of three cornerstone methodologies: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

This document provides a comprehensive overview of the theoretical underpinnings, detailed experimental protocols, and comparative performance of these techniques, designed to equip researchers with the knowledge to select and implement the most appropriate method for their scientific inquiries.

Fundamental Principles of Stable Isotope Labeling

Stable isotope labeling in proteomics relies on the incorporation of non-radioactive, heavy isotopes of elements (e.g., ¹³C, ¹⁵N) into proteins or peptides. This creates a mass difference between otherwise chemically identical molecules, allowing for their differentiation and relative quantification by mass spectrometry (MS). The core principle lies in creating "heavy" and "light" versions of proteins or peptides from different experimental conditions (e.g., treated vs. untreated cells). When these samples are mixed and analyzed together, the mass spectrometer detects pairs of peaks for each peptide, with the ratio of their intensities directly reflecting the relative abundance of the protein in the original samples.[1][2]

This co-analysis of samples within a single MS run minimizes experimental variability that can arise from separate analyses, thereby increasing the accuracy and precision of quantification.[3] The point at which the stable isotopes are introduced into the experimental workflow defines the specific labeling strategy.

Metabolic Labeling: Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is an in vivo metabolic labeling technique where cells are cultured in media containing "heavy" stable isotope-labeled essential amino acids, such as ¹³C₆-arginine and ¹³C₆¹⁵N₂-lysine.[4][5] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins. This results in a proteome where specific peptides are heavier than their counterparts from cells grown in normal ("light") media.

The key advantage of SILAC is that samples can be combined at the very beginning of the experimental workflow, even at the cell level, which significantly reduces sample handling-related errors and variability. However, its application is primarily limited to cultured cells that can be metabolically labeled.

SILAC Experimental Protocol

This protocol outlines the key steps for a typical SILAC experiment.

1. Cell Culture and Labeling:

-

Two populations of cells are cultured in parallel.

-

"Light" population: Grown in standard culture medium containing normal (light) arginine and lysine.

-

"Heavy" population: Grown in a medium where the normal arginine and lysine have been replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆¹⁵N₂-Lysine).

-

Cells are cultured for at least five to six cell divisions to ensure near-complete incorporation (>97%) of the heavy amino acids into the proteome. The use of dialyzed fetal bovine serum is recommended to avoid the presence of unlabeled amino acids.

2. Experimental Treatment:

-

Once labeling is complete, the two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

3. Sample Harvesting and Mixing:

-

Cells from the "light" and "heavy" populations are harvested.

-

The cell pellets are washed and then lysed.

-

Protein concentration is determined for each lysate.

-

Equal amounts of protein from the "light" and "heavy" lysates are mixed.

4. Protein Digestion:

-

The mixed protein sample is reduced (e.g., with DTT) and alkylated (e.g., with iodoacetamide) to denature the proteins and prevent disulfide bond reformation.

-

The proteins are then digested into peptides, typically using trypsin, which cleaves after lysine and arginine residues.

5. Mass Spectrometry Analysis:

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer detects peptide pairs (light and heavy).

-

The relative abundance of a protein is determined by the intensity ratio of the corresponding light and heavy peptide peaks in the MS1 spectrum.

References

- 1. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

An In-depth Technical Guide to Metabolic Labeling with Glycine-15N,d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique for tracing the flow of molecules through complex biochemical networks, providing critical insights into cellular metabolism and physiology. Among the various stable isotope tracers, Glycine-15N,d2 has emerged as a valuable tool for investigating a range of metabolic pathways central to cell proliferation, disease progression, and drug action. This doubly labeled glycine molecule, containing both a heavy nitrogen isotope (15N) and two deuterium atoms (d2), enables precise tracking of the glycine backbone and its constituent atoms as they are incorporated into downstream metabolites and macromolecules.

This technical guide provides a comprehensive overview of metabolic labeling with this compound, with a focus on its application in studying purine biosynthesis, one-carbon metabolism, and the glycine cleavage system. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this technique in their own investigations. The guide includes a summary of key quantitative data, detailed experimental protocols, and visual representations of relevant metabolic pathways and experimental workflows to facilitate a deeper understanding of this powerful analytical approach.

Core Concepts and Applications

Metabolic labeling with this compound offers a versatile approach to interrogate cellular metabolism. The incorporation of the 15N and deuterium labels can be monitored by mass spectrometry, allowing for the quantification of metabolite turnover and flux through specific pathways.

Key applications include:

-

Purine Biosynthesis: Glycine is a fundamental building block in the de novo synthesis of purines, contributing its entire C2-N backbone to the purine ring structure.[1][2] Labeling studies with this compound allow for the direct measurement of the rate of de novo purine synthesis, a pathway often upregulated in cancer cells to support rapid proliferation.[3][4][5]

-

One-Carbon Metabolism: The glycine cleavage system (GCS), a mitochondrial enzyme complex, plays a crucial role in one-carbon metabolism by converting glycine to a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. This one-carbon unit is essential for numerous biosynthetic processes, including the synthesis of nucleotides and the remethylation of homocysteine to methionine. Tracing the fate of the labeled atoms from this compound provides insights into the activity of the GCS and its contribution to the cellular one-carbon pool.

-

Protein Metabolism: As a proteinogenic amino acid, labeled glycine is incorporated into newly synthesized proteins. This allows for the study of protein turnover and dynamics, providing valuable information in various biological contexts, including drug development.

-

Metabolic Flux Analysis: By quantifying the incorporation of isotopes into various metabolites over time, this compound labeling can be used in metabolic flux analysis to determine the rates of metabolic reactions. This provides a dynamic view of cellular metabolism that is not attainable with static metabolomic measurements.

Quantitative Data Presentation

The following tables summarize key quantitative data obtained from metabolic labeling studies using isotopically labeled glycine. These data provide a reference for expected incorporation rates and isotopic enrichment levels in various experimental systems.

Table 1: Incorporation of Labeled Glycine into Purine Nucleotides in HeLa Cells

| Condition | Metabolite | Initial Incorporation Rate (%/hour) |

| Purine-depleted media | IMP | Increased by 47% compared to purine-rich media |

| Purine-depleted media | AMP | Faster incorporation than in purine-rich media |

| Purine-depleted media | GMP | Faster incorporation than in purine-rich media |

Table 2: Isotopic Enrichment in a Mouse Model

| Isotope | Enrichment Level | Tissue/System | Reference |

| 15N | 94% | General mouse tissue |

Note: Isotopic enrichment can vary depending on the labeling strategy, duration, and the specific tissue or cell type being analyzed.

Experimental Protocols

This section provides detailed methodologies for key experiments involving metabolic labeling with this compound.

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells

-

Cell Culture: Plate adherent mammalian cells (e.g., HeLa, A549) in standard growth medium and allow them to reach the desired confluency (typically 70-80%). For studies on specific pathways like purine synthesis, cells can be cultured in specialized media, such as purine-depleted media, to stimulate the pathway of interest.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with this compound at a final concentration typically ranging from 0.1 to 1 mM. The exact concentration should be optimized for the specific cell line and experimental goals. Ensure all other essential amino acids and nutrients are present in the medium.

-

Labeling: Aspirate the standard growth medium from the cell culture plates and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells in the labeling medium for the desired period. The incubation time can range from a few hours to several days, depending on the turnover rate of the metabolites or proteins of interest. For flux analysis, a time-course experiment with multiple time points is recommended.

-

Harvesting: After the labeling period, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Sample Processing: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the metabolites for subsequent analysis.

Protocol 2: Sample Preparation for Mass Spectrometry-Based Proteomics

-

Cell Lysis: After harvesting the labeled cells, lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Protein Precipitation (Optional): For complex samples, protein precipitation (e.g., with acetone or trichloroacetic acid) can be performed to remove interfering substances.

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

In-solution or In-gel Digestion:

-

In-solution digestion: Dilute the protein sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants. Add a protease, typically trypsin, at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

-

In-gel digestion: Separate the proteins by SDS-PAGE. Excise the protein bands of interest, destain them, and perform reduction, alkylation, and digestion within the gel pieces.

-

-

Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and other contaminants that can interfere with mass spectrometry analysis.

-

Sample Reconstitution: Dry the desalted peptides in a vacuum centrifuge and reconstitute them in a suitable solvent (e.g., 0.1% formic acid in water) for mass spectrometry analysis.

Protocol 3: Metabolic Flux Analysis Data Acquisition

-

LC-MS/MS Analysis: Analyze the extracted metabolites or digested peptides using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

-

Mass Spectrometry Parameters:

-

Full Scan (MS1): Acquire high-resolution full scan mass spectra to detect the isotopic labeling patterns of the metabolites or peptides.

-

Tandem MS (MS/MS): Fragment the labeled species to confirm their identity and determine the position of the isotope incorporation.

-

-

Data Analysis:

-

Isotopologue Distribution Analysis: Determine the relative abundance of different isotopologues (molecules with different numbers of heavy isotopes) for each metabolite or peptide.

-

Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic model and calculate the metabolic fluxes.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to metabolic labeling with this compound.

Caption: De Novo Purine Biosynthesis Pathway highlighting the incorporation of this compound.

References

- 1. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. The metabolic demands of cancer cells are coupled to their size and protein synthesis rates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safety and Handling of Glycine-15N,d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental considerations for Glycine-15N,d2, a stable isotope-labeled form of the amino acid glycine. Utilized as a tracer in metabolic research and as a tool in nuclear magnetic resonance (NMR) spectroscopy, a thorough understanding of its properties is crucial for its effective and safe application in research and drug development.

Chemical and Physical Properties

This compound is a non-radioactive, stable isotope-labeled version of glycine, where the nitrogen atom is replaced with its heavy isotope ¹⁵N, and the two hydrogen atoms on the α-carbon are replaced with deuterium (d2). These substitutions result in a higher molecular weight compared to unlabeled glycine, enabling its use as a tracer in various biological studies.

| Property | Value | References |

| Molecular Formula | C₂D₂H₃¹⁵NO₂ | [1] |

| Molecular Weight | 78.072 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Odor | Odorless | [2] |

| Solubility | Soluble in water | [2] |

| Melting Point | 233 °C (decomposes) | |

| Storage Temperature | Room temperature, away from light and moisture |

Safety and Toxicology

While specific toxicological data for this compound is not extensively available, the safety data for labeled compounds are generally considered to be similar or identical to their unlabeled counterparts. Therefore, the safety precautions for glycine should be followed. Glycine is generally considered non-hazardous; however, as with all laboratory chemicals, prudent laboratory practices should be observed.

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed in large quantities.

Toxicological Data (for unlabeled Glycine):

| Test | Result | Species | References |

| LD50 Oral | 7930 mg/kg | Rat |

NFPA 704 Hazard Diamond (for unlabeled Glycine):

| Category | Rating |

| Health (Blue) | 1 |

| Flammability (Red) | 0 |

| Instability (Yellow) | 0 |

| Special (White) |

Handling and Personal Protective Equipment

Proper handling and the use of personal protective equipment (PPE) are essential to ensure safety when working with this compound.

Engineering Controls:

-

Use in a well-ventilated area.

-

Provide appropriate exhaust ventilation where dust may be formed.

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Not required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be appropriate.

Hygiene Measures:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.

-

Avoid ingestion and inhalation.

Accidental Release and Disposal

Accidental Release Measures:

-

Containment: Sweep up the spilled solid material, avoiding dust formation.

-

Collection: Place the material into a suitable, closed container for disposal.

-

Cleaning: Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

-

Dispose of waste material in accordance with federal, state, and local environmental control regulations.

-

Offer surplus and non-recyclable solutions to a licensed disposal company.

Experimental Protocols and Applications

This compound is a valuable tool in metabolic research, particularly in studies of protein turnover and amino acid metabolism. It is also utilized in biomolecular NMR for structural and dynamic studies.

Metabolic Tracer Studies

Objective: To trace the metabolic fate of glycine in biological systems, such as in studies of protein synthesis and breakdown.

General Workflow:

Example Protocol: In Vivo Protein Turnover Study

This is a generalized protocol based on methodologies described in the literature for using ¹⁵N-labeled glycine to study whole-body protein turnover.

-

Tracer Preparation: Prepare a sterile solution of this compound for infusion.

-

Subject Preparation: The study subject should be in a post-absorptive state (fasting).

-

Tracer Administration: Administer the tracer via a primed, constant intravenous infusion. A typical infusion rate might be in the range of 0.11 to 0.33 µg ¹⁵N/kg/min.

-

Sample Collection: Collect urine and/or blood samples at regular intervals.

-

Sample Analysis: Analyze the isotopic enrichment of ¹⁵N in urinary urea and ammonia, or in plasma proteins, using mass spectrometry.

-

Data Analysis: Calculate protein turnover rates based on the isotopic enrichment data.

NMR Spectroscopy

Objective: To utilize the ¹⁵N and deuterium labels for structural and dynamic studies of proteins and other biomolecules.

Key Considerations for NMR:

-

¹⁵N Chemical Shifts: The ¹⁵N chemical shift is sensitive to the local chemical environment, including hydrogen bonding, making it a valuable probe of protein structure.

-

Deuterium Labeling: The presence of deuterium at the α-carbon can simplify proton NMR spectra and can be used to probe specific interactions.

Glycine Signaling Pathways

Glycine is a crucial neurotransmitter, acting as both an inhibitory neurotransmitter in the spinal cord and brainstem and as a co-agonist at excitatory NMDA receptors.

Inhibitory Glycinergic Synapse

At inhibitory synapses, glycine binds to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride ion channels. The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.

Excitatory Glutamatergic Synapse (NMDA Receptor Co-agonist)

Glycine also functions as a necessary co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are a type of ionotropic glutamate receptor. Both glutamate and glycine (or D-serine) must bind to the NMDA receptor to activate it, allowing for the influx of calcium and sodium ions, which leads to depolarization and excitation of the postsynaptic neuron.

References

Glycine-15N,d2 molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical specifications for the isotopically labeled amino acid, Glycine-15N,d2. The data presented herein is essential for applications in quantitative proteomics, metabolic flux analysis, and as an internal standard in mass spectrometry-based research.

Core Molecular Data

This compound is a stable isotope-labeled version of glycine. In this molecule, the standard nitrogen atom (¹⁴N) is replaced by its heavier isotope, nitrogen-15 (¹⁵N). Additionally, two hydrogen atoms on the α-carbon are substituted with deuterium (D or ²H), a stable isotope of hydrogen.

The molecular formula and weight are key parameters for instrument calibration, experimental design, and data analysis in studies utilizing this compound. The table below summarizes these quantitative properties, contrasting the labeled compound with its unlabeled counterpart.

| Property | Standard Glycine | This compound |

| Molecular Formula | C₂H₅NO₂[1][2] | C₂H₃D₂¹⁵NO₂[3][4] |

| Average Molecular Weight ( g/mol ) | 75.07 | 78.07 |

| Monoisotopic Mass (Da) | 75.0320284 | 78.042 |

Note: The notation for this compound can also be written as C₂D₂H₃¹⁵NO₂.

Isotopic Composition and Mass Calculation

The increased molecular weight of this compound is a direct result of the incorporation of heavier isotopes. The mass of each component is detailed below:

-

Nitrogen-15 (¹⁵N): The isotopic mass is approximately 15.000108898 Da. This is in contrast to the more abundant ¹⁴N isotope, which has a mass of approximately 14.003 Da.

-

Deuterium (D or ²H): Deuterium has an atomic weight of approximately 2.014 Da. This is roughly double the mass of protium (¹H), the most common hydrogen isotope.

The molecular weight of this compound is calculated by summing the masses of its constituent atoms: (2 x Carbon) + (3 x Hydrogen) + (2 x Deuterium) + (1 x ¹⁵N) + (2 x Oxygen).

Experimental Protocols and Visualizations

The user request included requirements for detailed experimental protocols and Graphviz diagrams of signaling pathways or workflows. These components are typically associated with research studies demonstrating the application of a compound.

For this technical guide, which focuses solely on the fundamental molecular properties of this compound, such elements are not applicable. There are no experimental workflows or biological signaling pathways inherent to the molecule's static chemical data.

References

Methodological & Application

Application Notes and Protocols for Glycine-¹⁵N,d₂ Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and versatile method for quantitative proteomics. While typically employing essential amino acids like arginine and lysine, non-essential amino acids such as glycine can also be used as metabolic tracers to investigate a variety of cellular processes. Glycine, in particular, is a key node in cellular metabolism, contributing not only to protein synthesis but also to the synthesis of purines, glutathione, and serving as a donor for one-carbon metabolism. The use of isotopically labeled Glycine-¹⁵N,d₂, which contains one heavy nitrogen atom and two deuterium atoms, allows for the precise tracking and quantification of glycine's metabolic fate in cultured cells.

These application notes provide a detailed protocol for the use of Glycine-¹⁵N,d₂ in cell culture for the purpose of studying protein synthesis, turnover, and metabolic flux.

Applications

-

Measurement of Protein Synthesis and Turnover: By monitoring the incorporation of Glycine-¹⁵N,d₂ into the cellular proteome over time, researchers can calculate the rates of protein synthesis and degradation. This is crucial for understanding how cellular proteomes are dynamically regulated in response to various stimuli, such as drug treatment or disease states.

-

Metabolic Flux Analysis: Glycine is a central metabolite in the serine-glycine one-carbon (SGOC) metabolic network. Tracing the incorporation of the ¹⁵N and deuterium labels from Glycine-¹⁵N,d₂ into other metabolites allows for the quantitative analysis of metabolic fluxes through this pathway, providing insights into cellular bioenergetics and biosynthesis.

-

Quantitative Proteomics: Similar to traditional SILAC, Glycine-¹⁵N,d₂ can be used for relative quantification of proteins between different cell populations. By comparing the mass shift of peptides from cells grown in the presence of heavy glycine versus those grown in light glycine, one can accurately determine changes in protein abundance.

Data Presentation

The following table summarizes quantitative data from a study investigating the distribution of isotopically labeled glycine in Tet21N human neuroblastoma cells. While this study utilized [¹³C₂]Glycine, the principles of metabolic incorporation and the relative distribution of the label are analogous to what can be expected with Glycine-¹⁵N,d₂. This data serves as a representative example of the quantitative information that can be obtained using this labeling strategy.

| Parameter | Myc-On Tet21N Cells (nmol/10⁶ cells) | Myc-Off Tet21N Cells (nmol/10⁶ cells) |

| Initial Extracellular Labeled Glycine | 100 | 100 |

| Final Extracellular Labeled Glycine | 82 ± 1 | 92 ± 4 |

| Consumed Labeled Glycine | 18 ± 1 | 8 ± 4 |

| Cellular Free Amino Acid (FAA) Labeled Glycine | 0.8 ± 0.1 | 0.50 ± 0.02 |

| Proteome Amino Acid (PAA) Labeled Glycine | 3.1 ± 0.1 | 2.3 ± 0.2 |

| Metabolized Labeled Glycine | 14 ± 1 | 6 ± 4 |

Data adapted from a study using [¹³C₂]Glycine in Tet21N human neuroblastoma cells, demonstrating the quantitative tracking of glycine distribution. The oncogene Myc is shown to increase the metabolic rate of glycine.

Experimental Protocols

This protocol is adapted from standard SILAC procedures for use with Glycine-¹⁵N,d₂.

1. Preparation of SILAC-Glycine Medium

-

Required Materials:

-

Glycine-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Glycine-¹⁵N,d₂ (heavy)

-

Unlabeled L-glycine (light)

-

Other necessary supplements (e.g., glutamine, penicillin/streptomycin)

-

-

Procedure:

-

Prepare two types of complete culture media: "Light" and "Heavy".

-

For the "Heavy" medium, supplement the glycine-free base medium with Glycine-¹⁵N,d₂ to the desired final concentration (typically the same as standard glycine concentration in the chosen medium formulation).

-

For the "Light" medium, supplement the glycine-free base medium with an equivalent concentration of unlabeled L-glycine.

-

Add dFBS to a final concentration of 10% (or as required for the specific cell line). The use of dialyzed serum is critical to minimize the concentration of unlabeled glycine from the serum.

-

Add other required supplements to both "Light" and "Heavy" media.

-

Sterile-filter the prepared media using a 0.22 µm filter.

-

2. Cell Culture and Labeling

-

Procedure:

-

Culture the cells of interest in the "Light" medium for at least 5-6 cell doublings to ensure a homogenous "light" proteome. This is the adaptation phase.

-

To initiate labeling, switch the cells to the "Heavy" medium. This can be done for one of the experimental conditions (e.g., treated vs. untreated).

-

Continue to culture the cells in the "Heavy" medium for at least 5-6 cell doublings to achieve near-complete incorporation of Glycine-¹⁵N,d₂ into the proteome. The exact duration should be optimized for the specific cell line and its doubling time.

-

For time-course experiments (e.g., measuring protein turnover), harvest cells at various time points after switching to the "Heavy" medium.

-

3. Sample Preparation for Mass Spectrometry

-

Procedure:

-

Harvest cells from both "Light" and "Heavy" conditions.

-

Wash the cell pellets with ice-cold PBS to remove any remaining medium.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

Mix equal amounts of protein from the "Light" and "Heavy" samples.

-

Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease (e.g., trypsin).

-

Desalt and clean up the resulting peptide mixture using a C18 StageTip or equivalent.

-

The samples are now ready for analysis by LC-MS/MS.

-

4. Mass Spectrometry and Data Analysis

-

Procedure:

-

Analyze the peptide samples on a high-resolution mass spectrometer.

-

Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of "Light" and "Heavy" peptide pairs. The software will detect the mass shift introduced by the Glycine-¹⁵N,d₂ label.

-

For protein turnover analysis, the ratio of heavy to light peptides at different time points is used to calculate the rate of protein synthesis and degradation.

-

For metabolic flux analysis, the incorporation of the ¹⁵N and deuterium labels into other metabolites is tracked and quantified using metabolomics software.

-

Mandatory Visualizations

Application Note: Quantitative Analysis of Glycine in Human Plasma Using Glycine-15N,d2 as an Internal Standard by LC-MS/MS

Introduction

Glycine is the simplest amino acid and plays a crucial role in numerous metabolic pathways, including the synthesis of proteins, purines, and glutathione. It also functions as a neurotransmitter in the central nervous system. Accurate quantification of glycine in biological matrices is essential for clinical research, diagnostics, and drug development. This application note describes a robust and sensitive method for the quantification of glycine in human plasma using a stable isotope-labeled internal standard, Glycine-15N,d2, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides the highest degree of accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Key Features

-

High Specificity and Sensitivity: The use of Multiple Reaction Monitoring (MRM) ensures high specificity for the detection of glycine.

-